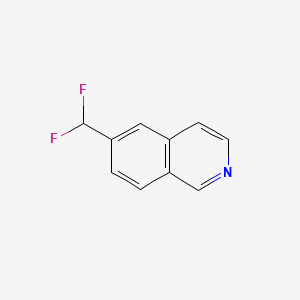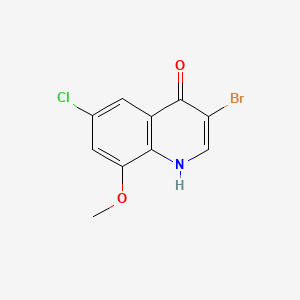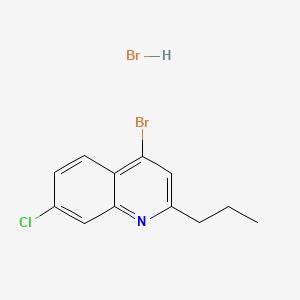
6-(Difluormethyl)isochinolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Difluoromethyl)isoquinoline is a fluorinated isoquinoline . Isoquinolines are a class of organic compounds that are structurally similar to quinoline . They are composed of a benzene ring fused to a pyridine ring . Fluorinated isoquinolines, like 6-(Difluoromethyl)isoquinoline, have unique characteristics such as biological activities and light-emitting properties .
Synthesis Analysis
The synthesis of fluorinated isoquinolines has been greatly developed over the last decade . The methodologies can be classified into three major groups: (i) the direct introduction of fluorine (or CF3 group) onto the isoquinoline ring, (ii) the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and (iii) the simultaneous installation of an isoquinoline framework and a fluorine substituent .Molecular Structure Analysis
The molecular formula of 6-(Difluoromethyl)isoquinoline is C10H7F2N . It has an average mass of 179.166 Da and a monoisotopic mass of 179.054657 Da .Chemical Reactions Analysis
The recent advances in difluoromethylation processes have benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Anwendungen
Fluorierte Isochinoline, einschließlich 6-(Difluormethyl)isochinolin, haben als wichtige Bestandteile von Arzneimitteln große Aufmerksamkeit erregt {svg_1}. Sie weisen aufgrund ihrer strukturellen Eigenschaften einzigartige biologische Aktivitäten auf {svg_2}. Beispielsweise florieren einige Isochinolin-basierte Medikamente auf den weltweiten Pharmamärkten {svg_3}.
Anwendungen in der Materialwissenschaft
Fluorierte Isochinoline finden aufgrund ihrer Lichtemissionseigenschaften auch Anwendungen in der Materialwissenschaft {svg_4}. Sie können bei der Entwicklung von organischen Leuchtdioden verwendet werden {svg_5}.
Synthesemethoden
Die Synthesemethoden für fluorierte Isochinoline, einschließlich this compound, wurden im letzten Jahrzehnt stark weiterentwickelt {svg_6}. Diese Ansätze werden nach der Klassifizierung basierend auf dem Standpunkt der organischen Synthese vorgestellt {svg_7}.
Bioaktivität
Isochinoline sind in der pharmazeutischen, landwirtschaftlichen und materialwissenschaftlichen Industrie unerlässlich, da sie verschiedene Bioaktivitäten und nützliche physikalische Eigenschaften aufweisen {svg_8}. Fluorierte Isochinoline, d.h. Hybridverbindungen mit einem Isochinolin-Gerüst und einem Fluor-Substituenten, haben in den letzten Jahrzehnten daher große Aufmerksamkeit erregt {svg_9}.
Supramolekulare Chemie
Fluorierte Isochinoline finden Anwendungen in der supramolekularen Chemie {svg_10}. Sie können bei der Entwicklung neuer Materialien und Technologien eingesetzt werden {svg_11}.
Farbstoffindustrie
Als vielversprechende Medikamentenkandidaten und aufgrund ihrer Anwendung in der Farbstoffindustrie wird die Forschung zur Synthese chiraler Isochinolin-Derivate und Isochinolinium-Salze wahrscheinlich zunehmend die Aufmerksamkeit von organischen, bio- und pharmazeutischen Chemikern auf sich ziehen {svg_12}.
Zukünftige Richtungen
The field of research involving fluorinated isoquinolines, such as 6-(Difluoromethyl)isoquinoline, has benefited from the invention of multiple difluoromethylation reagents . Future research directions should focus on difluoromethylation that makes use of inexpensive reagents, feedstock chemicals, and operationally simple procedures .
Wirkmechanismus
Target of Action
6-(Difluoromethyl)isoquinoline is a type of fluorinated isoquinoline . Fluorinated isoquinolines have been found to exhibit various biological activities . One of the targets of this compound is 11β-Hydroxydehydrogenase 1 (11β-HSD1) , which catalyzes the transformation of cortisone to cortisol . This enzyme plays a crucial role in diabetes therapy .
Mode of Action
It is known that the introduction of fluorine atoms into organic compounds often results in unique bioactivities . This is due to the high electronegativity and small atomic size of fluorine, which can enhance the potency, selectivity, and metabolic stability of drugs .
Biochemical Pathways
Isoquinoline alkaloids, a class of compounds to which 6-(difluoromethyl)isoquinoline belongs, have been found to exhibit various bioactivities and affect multiple biochemical pathways .
Pharmacokinetics
It is known that the introduction of fluorine atoms into organic compounds can enhance their metabolic stability and pharmacokinetics .
Result of Action
Fluorinated isoquinolines, in general, have been found to exhibit various biological activities .
Action Environment
It is known that the introduction of fluorine atoms into organic compounds can enhance their stability . This suggests that the action, efficacy, and stability of 6-(Difluoromethyl)isoquinoline may be influenced by environmental factors.
Eigenschaften
IUPAC Name |
6-(difluoromethyl)isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N/c11-10(12)8-1-2-9-6-13-4-3-7(9)5-8/h1-6,10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHUTDGSHKOAGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201306172 |
Source


|
| Record name | 6-(Difluoromethyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201306172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1204298-75-8 |
Source


|
| Record name | 6-(Difluoromethyl)isoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204298-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Difluoromethyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201306172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 3-{[2-(4-nitrophenyl)ethyl]amino}piperidine-1-carboxylate](/img/structure/B598665.png)



![2,4,6-Trimethyl-N'-(1,4-dioxaspiro[4.5]decan-8-ylidene)benzenesulfonohydrazide](/img/structure/B598673.png)

![N-Phenylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B598682.png)
![N-(1,3-Dihydroxyoctadecan-2-YL)-6-[(7-nitro-2,1,3-benzoxadiazol-4-YL)amino]hexanamide](/img/structure/B598683.png)
![(R)-Octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B598684.png)
![2-[2-(Cyclopropylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B598685.png)
![1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine](/img/structure/B598686.png)
